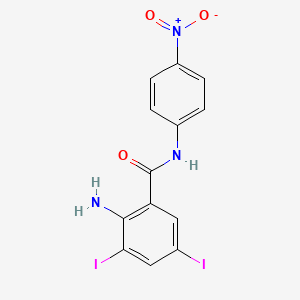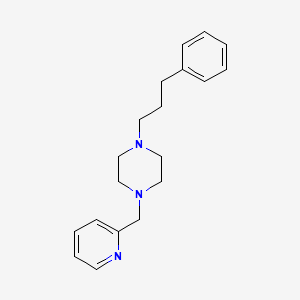![molecular formula C22H26ClN3O6S B12485910 N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]alaninamide](/img/structure/B12485910.png)
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]alaninamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]alaninamide is a complex organic compound that features a variety of functional groups, including a chloro-substituted methoxyphenyl group, a methylsulfonyl group, and a morpholin-4-ylcarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]alaninamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may include:
Formation of the Chloro-Methoxyphenyl Intermediate: This step involves the chlorination and methoxylation of a phenyl ring.
Attachment of the Methylsulfonyl Group:
Formation of the Morpholin-4-ylcarbonyl Intermediate: This step involves the synthesis of a morpholine derivative.
Coupling Reactions: The final step involves coupling the intermediates to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]alaninamide can undergo various chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl and morpholine groups.
Reduction: Reduction reactions may target the carbonyl groups.
Substitution: The chloro group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Potential therapeutic applications, such as in drug development.
Industry: Use in the production of specialty chemicals or materials.
Mecanismo De Acción
The mechanism of action of N2-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]alaninamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, and modulate their activity. The pathways involved would depend on the nature of these interactions and the biological processes affected.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]glycinamide
- N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]valinamide
Uniqueness
N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(methylsulfonyl)-N-[2-(morpholin-4-ylcarbonyl)phenyl]alaninamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in various applications, such as in the development of new materials or therapeutic agents.
Propiedades
Fórmula molecular |
C22H26ClN3O6S |
|---|---|
Peso molecular |
496.0 g/mol |
Nombre IUPAC |
2-(5-chloro-2-methoxy-N-methylsulfonylanilino)-N-[2-(morpholine-4-carbonyl)phenyl]propanamide |
InChI |
InChI=1S/C22H26ClN3O6S/c1-15(26(33(3,29)30)19-14-16(23)8-9-20(19)31-2)21(27)24-18-7-5-4-6-17(18)22(28)25-10-12-32-13-11-25/h4-9,14-15H,10-13H2,1-3H3,(H,24,27) |
Clave InChI |
DKVFJGLJEZDVRN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NC1=CC=CC=C1C(=O)N2CCOCC2)N(C3=C(C=CC(=C3)Cl)OC)S(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-{[(5-bromo-2-chlorophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12485835.png)
![1-{2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12485840.png)

![2-[(2,6-dimethylphenoxy)acetyl]-N,N-diphenylhydrazinecarboxamide](/img/structure/B12485851.png)
![5-Nitro-6-[2-(trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B12485867.png)
![5-{[2-(propan-2-yloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B12485872.png)
![Methyl 5-{[(3-bromophenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485886.png)
![7-Amino-5-(4-chlorophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12485887.png)
![4-(5-bromo-2-hydroxyphenyl)-3-hydroxy-7-(thiophen-2-yl)-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12485889.png)
![4-[4-(dimethylamino)phenyl]-3-hydroxy-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12485894.png)
![N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)thiophene-2-carboxamide](/img/structure/B12485900.png)

![4-[morpholin-4-yl(2,2,3,3-tetrafluoropropoxy)phosphoryl]morpholine](/img/structure/B12485913.png)

